molecular formula C16H29NO2 B12553828 Prop-2-yn-1-yl dodecylcarbamate CAS No. 146135-07-1

Prop-2-yn-1-yl dodecylcarbamate

Cat. No.: B12553828
CAS No.: 146135-07-1
M. Wt: 267.41 g/mol
InChI Key: RIFNJJTZEQXNRM-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl dodecylcarbamate is an organic compound characterized by the presence of a prop-2-yn-1-yl group attached to a dodecylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl dodecylcarbamate can be synthesized through the reaction of prop-2-yn-1-ol with dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Prop-2-yn-1-ol+Dodecyl isocyanateProp-2-yn-1-yl dodecylcarbamate\text{Prop-2-yn-1-ol} + \text{Dodecyl isocyanate} \rightarrow \text{this compound} Prop-2-yn-1-ol+Dodecyl isocyanate→Prop-2-yn-1-yl dodecylcarbamate

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or alkynes.

Scientific Research Applications

Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl carbamate: Lacks the dodecyl chain, resulting in different solubility and reactivity properties.

    Dodecyl carbamate: Lacks the prop-2-yn-1-yl group, affecting its ability to participate in click chemistry reactions.

    Prop-2-yn-1-yl dodecylamine: Similar structure but with an amine group instead of a carbamate, leading to different reactivity and biological activity.

Uniqueness

Prop-2-yn-1-yl dodecylcarbamate is unique due to the combination of the prop-2-yn-1-yl group and the dodecylcarbamate moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and interact with biological membranes makes it a valuable compound for research and industrial applications.

Properties

CAS No.

146135-07-1

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

prop-2-ynyl N-dodecylcarbamate

InChI

InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18)

InChI Key

RIFNJJTZEQXNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)OCC#C

Origin of Product

United States

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